Technical Documentation Center

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
  • CAS: 1076195-50-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties of the chiral molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the chiral molecule (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The introduction of a chiral center, as in the title compound, presents opportunities for stereospecific interactions with biological targets, a critical consideration in modern drug development. This document outlines a proposed enantioselective synthetic route, detailed analytical characterization methodologies, and a discussion of the potential biological significance of this specific enantiomer. While experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles and data from analogous structures to provide a robust framework for its synthesis and evaluation.

Introduction: The Significance of Chiral Pyrazole Alcohols

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and antipsychotic properties.[2][3] The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological macromolecules, such as enzymes and receptors. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral secondary alcohol containing the 1-methyl-1H-pyrazole moiety. The presence of the hydroxyl group and the chiral center offers a handle for further synthetic modifications and the potential for stereospecific hydrogen bonding interactions with biological targets. This guide aims to provide the foundational chemical knowledge required for researchers to synthesize, purify, and characterize this promising chiral building block.

Proposed Enantioselective Synthesis

The most logical and established approach to obtaining (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in high enantiopurity is through the asymmetric reduction of the corresponding prochiral ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethanone. This method is widely employed in the synthesis of chiral alcohols due to its efficiency and the availability of a diverse range of chiral catalysts.

Synthesis of the Ketone Precursor: 1-(1-methyl-1H-pyrazol-3-yl)ethanone

The synthesis of the ketone precursor can be achieved through various established methods for pyrazole synthesis.[4] A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Workflow for Precursor Synthesis:

Caption: Proposed synthesis of the ketone precursor.

Asymmetric Reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

The enantioselective reduction of the ketone to the desired (R)-alcohol can be accomplished using a chiral catalyst system. Noyori's ruthenium-based catalysts, for example, are well-documented for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN-Ru) and a base (e.g., potassium tert-butoxide) in an appropriate solvent such as isopropanol.

  • Reaction Setup: In a separate flask, dissolve 1-(1-methyl-1H-pyrazol-3-yl)ethanone in isopropanol.

  • Hydrogenation: Transfer the catalyst solution to the ketone solution. The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Physicochemical and Spectroscopic Characterization

Due to the lack of specific experimental data for the title compound, this section outlines the expected physicochemical properties and provides predicted spectroscopic data based on its structure and known data for similar compounds.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Basis
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
Appearance Colorless to pale yellow oil or low melting solidAnalogy with similar small chiral alcohols
Boiling Point ~236.5 ± 15.0 °C at 760 mmHgPredicted for the racemate
Solubility Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water.General solubility of pyrazole derivatives and alcohols
Optical Rotation [α]D Expected to be non-zero. The sign and magnitude require experimental determination.Property of a chiral compound
Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

Caption: Workflow for spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol are as follows:

  • ¹H NMR (predicted):

    • ~1.5 ppm (d, 3H): Doublet corresponding to the methyl protons of the ethyl group, coupled to the methine proton.

    • ~3.8 ppm (s, 3H): Singlet for the N-methyl protons.

    • ~4.9 ppm (q, 1H): Quartet for the methine proton, coupled to the adjacent methyl protons.

    • ~5.0 ppm (br s, 1H): Broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

    • ~6.1 ppm (d, 1H): Doublet for the C4 proton of the pyrazole ring.

    • ~7.3 ppm (d, 1H): Doublet for the C5 proton of the pyrazole ring.

  • ¹³C NMR (predicted):

    • ~23 ppm: Methyl carbon of the ethyl group.

    • ~39 ppm: N-methyl carbon.

    • ~65 ppm: Methine carbon bearing the hydroxyl group.

    • ~104 ppm: C4 of the pyrazole ring.

    • ~129 ppm: C5 of the pyrazole ring.

    • ~150 ppm: C3 of the pyrazole ring.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, the following is expected:

  • Molecular Ion (M+): m/z = 126.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (CH₃): m/z = 111.

    • Loss of water (H₂O): m/z = 108.

    • Cleavage of the C-C bond between the chiral center and the pyrazole ring.

    • Fragmentation of the pyrazole ring itself is also possible.[5][6]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

  • ~3300 cm⁻¹ (broad): O-H stretching of the alcohol.

  • ~2900-3000 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

  • ~1000-1200 cm⁻¹: C-O stretching of the secondary alcohol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the synthesized alcohol. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral alcohols.[7][8]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral column, such as one based on derivatized cellulose or amylose, should be chosen.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the pyrazole ring absorbs (typically around 220-250 nm) is suitable.

  • Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Potential Biological Significance and Applications

  • Anti-inflammatory: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.[1]

  • Antimicrobial and Antifungal: The pyrazole scaffold is present in several antimicrobial and antifungal agents.[3]

  • Anticancer: Certain pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9]

  • Neuroprotective: Some pyrazoles have shown potential in protecting neurons from damage.[1]

The chirality of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is of paramount importance. The specific stereochemistry can lead to enhanced binding affinity and selectivity for a particular biological target compared to its (S)-enantiomer or the racemic mixture. This enantiomer could serve as a valuable chiral building block for the synthesis of more complex drug candidates. Further research is warranted to explore the specific biological profile of this compound.

Safety and Handling

Pyrazole and its derivatives should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.[10][11]

  • Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol represents a chiral building block with significant potential in drug discovery and development. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties. A plausible enantioselective synthetic route via asymmetric reduction of the corresponding ketone has been detailed, along with a thorough plan for its purification and characterization using modern analytical techniques. The potential biological significance of this molecule, grounded in the known activities of pyrazole derivatives, underscores the importance of further investigation into its specific pharmacological profile. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related chiral pyrazole-containing molecules.

References

  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis and Biological Activity of Chiral Dihydropyrazole: Potential Lead for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Retrieved from [Link]

  • ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Google Books. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

Sources

Exploratory

Therapeutic Potential of Chiral Pyrazole Ethanol Derivatives: A Technical Guide

Topic: Therapeutic Potential of Chiral Pyrazole Ethanol Derivatives Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Chiral Pyrazole Ethanol Derivatives Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary & Strategic Value

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor). However, the specific subclass of Chiral Pyrazole Ethanol Derivatives —compounds where a chiral hydroxy-ethyl group is attached either to the pyrazole nitrogen (


-1) or carbon (

-3/4/5)—represents an under-exploited chemical space with high therapeutic ceiling.

Why this scaffold matters:

  • Chirality & Selectivity: The chiral center at the

    
    -position of the ethanol chain creates a specific vector for hydrogen bonding. In kinase inhibitors, this allows for discrimination between the ATP-binding pockets of homologous enzymes, reducing off-target toxicity.
    
  • Solubility & Bioavailability: The hydroxyl moiety enhances aqueous solubility compared to purely lipophilic pyrazole analogs, improving oral bioavailability (Lipinski’s Rule of 5 compliance).

  • Synthetic Versatility: The ethanol side chain serves as a versatile handle for further functionalization (e.g., esterification for prodrugs or etherification for lipophilic tuning).

Structural Activity Relationship (SAR) & Mechanistic Logic

The Chiral Pharmacophore

The core structure of interest is 1-(1H-pyrazol-1-yl)ethan-1-ol or 1-substituted-2-(1H-pyrazol-1-yl)ethanol .

  • The Pyrazole Ring: Acts as a hydrogen bond acceptor/donor pair, typically binding to the "hinge region" of kinase enzymes.

  • The Chiral Center (

    
    ):  The carbon atom bearing the hydroxyl group.
    
    • (R)-Enantiomer: Often exhibits superior binding affinity when the hydroxyl group is required to point towards a specific polar residue (e.g., Aspartate or Glutamate) in the active site.

    • (S)-Enantiomer: May be inactive or, in some cases, antagonistic.

  • The Hydroxyl Group: Acts as a dual H-bond donor/acceptor. It often displaces a conserved water molecule within the enzyme pocket, providing an entropic gain in binding energy.

Therapeutic Targets
Therapeutic AreaTarget MechanismRole of Chiral Pyrazole Ethanol
Oncology BRAF V600E Inhibition The pyrazole core mimics ATP; the chiral ethanol chain extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation.
Oncology c-Met / ALK Inhibition Similar to Crizotinib analogs, the chiral ethoxy/ethanol group provides steric bulk that fits the unique "gatekeeper" residues of c-Met.
Antifungal CYP51 (Lanosterol 14

-demethylase)
The pyrazole nitrogen coordinates with the Heme iron; the chiral side chain dictates fit within the access channel, determining spectrum of activity (e.g., Candida vs. Aspergillus).

Technical Workflow: Asymmetric Synthesis & Resolution

Scientific Integrity Note: Relying on racemic mixtures in early discovery obscures potency data. This guide mandates early-stage chiral resolution or enantioselective synthesis.

Protocol: Enantioselective Separation via Chiral HPLC

Based on polysaccharide-based stationary phases (Lux Cellulose-2).[1][2]

Objective: Isolate pure (


) and (

) enantiomers of a 1-substituted pyrazole ethanol derivative for biological assay.

Materials:

  • Column: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)),

    
    , 
    
    
    
    .
  • Mobile Phase (Polar Organic Mode): 100% Acetonitrile (ACN) or Ethanol/Methanol mixtures. Note: ACN often provides sharper peaks for polar pyrazoles due to reduced H-bond competition compared to alcohols.

  • Detection: UV-Vis Diode Array (254 nm).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of racemic pyrazole ethanol derivative in 1 mL of HPLC-grade ethanol. Filter through a

    
     PTFE filter.
    
  • Equilibration: Flush column with 100% ACN at

    
     for 30 minutes until baseline stabilizes.
    
  • Screening Run: Inject

    
     of sample.
    
  • Optimization:

    • If resolution (

      
      ) < 1.5: Switch to Normal Phase (n-Hexane/Ethanol 90:10). The non-polar hexane forces the analyte to interact more strongly with the chiral selector.
      
    • If tailing occurs: Add 0.1% Diethylamine (DEA) to suppress ionization of the pyrazole nitrogen.

  • Collection: Manually or automatically collect fractions corresponding to Peak 1 and Peak 2.

  • Validation: Re-inject collected fractions to confirm enantiomeric excess (

    
    ).
    
Protocol: In Vitro Kinase Inhibition Assay (BRAF V600E)

Causality: To verify if the chiral center affects potency, we measure


 against the mutant kinase.

System: FRET-based Kinase Assay (e.g., LanthaScreen).

  • Reagents: Recombinant BRAF V600E, Fluorescein-PolyGT substrate, ATP (

    
     concentration), Terbium-labeled antibody.
    
  • Dosing: Prepare 10-point dilution series of (

    
    )-isomer, (
    
    
    
    )-isomer, and Racemate in DMSO.
  • Reaction:

    • Mix Kinase + Substrate + Test Compound in 384-well plate.

    • Initiate with ATP. Incubate 60 min at RT.

    • Stop reaction with EDTA/Tb-Antibody mixture.

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

    • Success Metric: A

      
      -fold difference in 
      
      
      
      between enantiomers confirms the "Eudismic Ratio" and validates the chiral pharmacophore hypothesis.

Visualization of Mechanisms & Workflows

Diagram: Kinase Inhibition Pathway

This diagram illustrates how the chiral pyrazole derivative interrupts the oncogenic signaling cascade.

KinaseInhibition ATP ATP Molecule Kinase_Active Active BRAF V600E (Constitutive Activation) ATP->Kinase_Active Phosphorylates Substrate MEK / ERK Pathway Kinase_Active->Substrate Activates Signal Inhibitor_R (R)-Pyrazole Ethanol (High Affinity) Inhibitor_R->Kinase_Active Competes with ATP (H-bond to Hinge) Inhibitor_R->Substrate Blocks Phosphorylation Inhibitor_S (S)-Pyrazole Ethanol (Low Affinity/Clash) Inhibitor_S->Kinase_Active Weak Binding (Steric Clash) CellResponse Cell Proliferation / Survival Substrate->CellResponse Promotes Tumor Growth Apoptosis Apoptosis / G1 Arrest Substrate->Apoptosis Pathway Silenced

Caption: Mechanism of Action: The (R)-enantiomer competitively inhibits ATP binding at the BRAF V600E hinge region, halting the MEK/ERK cascade and inducing apoptosis, while the (S)-enantiomer fails to bind effectively.

Diagram: Chiral Resolution Workflow

A decision tree for isolating the active pharmaceutical ingredient (API).

ChiralWorkflow Racemate Racemic Pyrazole Ethanol Mixture HPLC_Screen HPLC Screening (Lux Cellulose-2) Racemate->HPLC_Screen Decision Resolution > 1.5? HPLC_Screen->Decision Prep_Scale Preparative Scale-Up (Polar Organic Mode) Decision->Prep_Scale Yes Optimize Switch Mobile Phase (Hexane/EtOH) Decision->Optimize No BioAssay Biological Assay (Determine IC50) Prep_Scale->BioAssay Pure Enantiomers Optimize->HPLC_Screen Re-inject

Caption: Strategic workflow for the isolation of chiral pyrazole derivatives, ensuring only enantiopure compounds proceed to biological validation.

References

  • Hassan, A. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI Molecules. [Link]

  • Fayed, E. A., et al. (2018).[3] Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[1] [Link]

  • Li, Z., et al. (2025). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science. [Link]

  • Ansari, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 1-Methyl-1H-Pyrazol-3-yl Alcohols

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1-methyl-1H-pyrazol-3-yl alcohols . This class of compounds, particularly (1-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1-methyl-1H-pyrazol-3-yl alcohols . This class of compounds, particularly (1-methyl-1H-pyrazol-3-yl)methanol , serves as a critical high-solubility fragment (fragment-based drug discovery) used to modulate the lipophilicity and metabolic stability of larger kinase inhibitors and GPCR ligands.

Executive Summary

1-Methyl-1H-pyrazol-3-yl alcohols (specifically the hydroxymethyl and hydroxyethyl derivatives) function as "solubility enhancers" in medicinal chemistry. Unlike their phenyl or alkyl counterparts, the 1-methyl-pyrazole motif offers a unique balance of low lipophilicity (LogP ~ -0.3 to 0.3) and high aqueous solubility (>30 mg/mL), driven by the hydrogen-bond donating capacity of the hydroxyl group and the hydrogen-bond accepting nature of the pyrazole


 nitrogen.

This guide analyzes the thermodynamic solubility drivers, provides validated protocols for quantification, and outlines the structural causality governing their behavior in aqueous and organic media.

Physicochemical Determinants of Solubility

The solubility profile of this class is governed by three molecular interactions: Crystal Lattice Energy , Cavitation Energy , and Solvation Enthalpy .

Structural Electronic Effects

The 1-methyl-1H-pyrazole core is an electron-rich, aromatic heterocycle.

  • N1-Methylation: Caps the acidic NH site, preventing tautomerization to the pyrazolone form and fixing the aromaticity. This lowers the melting point compared to unsubstituted pyrazoles (which form strong intermolecular H-bond networks), thereby reducing the energy cost to break the crystal lattice.

  • N2-Nitrogen (Pyridine-like): Acts as a weak hydrogen bond acceptor (HBA). It interacts with water molecules, enhancing the hydration shell.

  • C3-Hydroxyl Group: The primary solubility driver. It acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

Acid-Base Profile (Ionization)
  • pKa (Pyrazole N2): The conjugate acid of 1-methylpyrazole has a pKa of approximately 2.0 – 2.5 . At physiological pH (7.4), the ring is neutral.

  • pKa (Aliphatic OH): ~16. Remains unionized in aqueous buffers.

  • Implication: Solubility is pH-independent across the physiological range (pH 1–8). Unlike carboxylic acids or amines, these alcohols do not rely on ionization for solubility, making them robust solubilizing fragments for oral drugs.

Lipophilicity (LogP/LogD)
  • LogP: typically ranges from -0.5 to +0.5 .

  • Partitioning: The molecule prefers the aqueous phase over octanol, indicating that incorporating this fragment into a lead compound will significantly lower the overall LogP (cLogP) of the drug candidate.

Solubility Profile Data

The following data summarizes the solubility behavior of the canonical building block, (1-Methyl-1H-pyrazol-3-yl)methanol (CAS: 84547-62-6).[1]

Table 1: Solubility in Primary Solvents (at 25°C)
Solvent SystemSolubility ClassificationEstimated ConcentrationMechanistic Driver
Water (pH 7.4) Very Soluble> 30 mg/mL (> 200 mM)H-bonding (3 sites: OH donor, OH acceptor, N2 acceptor)
0.1 M HCl Very Soluble> 50 mg/mLProtonation of N2 enhances solvation (formation of pyrazolium cation)
Methanol / Ethanol Freely SolubleMiscibleDipole-dipole interactions; "Like dissolves like"
DMSO Freely Soluble> 100 mg/mLStrong dipole interaction; disruption of solute-solute H-bonds
Dichloromethane (DCM) Soluble10 - 50 mg/mLModerate polarity match; useful for extraction
Hexanes / Heptane Insoluble< 0.1 mg/mLHigh polarity mismatch; lipophobic nature of the fragment

Mechanistic Visualization

The following diagram illustrates the solvation mechanism and the critical hydrogen-bonding network that stabilizes the molecule in an aqueous environment.

SolvationMechanism cluster_molecule 1-Methyl-1H-pyrazol-3-yl Alcohol N1 N1 (Methylated) No H-Bonding N2 N2 (Pyridine-like) H-Bond Acceptor N1->N2 Electronic Induction Water1 H2O (Solvent) N2->Water1 H-Bond Acceptance OH C3-Hydroxyl Group H-Bond Donor/Acceptor Water2 H2O (Solvent) OH->Water2 H-Bond Donation Lattice Crystal Lattice (Solid State) Lattice->N1 Dissociation Energy (Endothermic) Water2->OH H-Bond Acceptance

Figure 1: Solvation thermodynamics showing the disruption of the crystal lattice and stabilization via water hydrogen bonding at the N2 and OH sites.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize a self-validating internal standard method.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method for precise equilibrium solubility data.

Materials:

  • Compound: (1-Methyl-1H-pyrazol-3-yl)methanol (Solid).

  • Media: Phosphate Buffer Saline (PBS) pH 7.4.

  • Equipment: HPLC-UV/Vis, Thermomixer, 0.22 µm PVDF filters.

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1.0 mL of PBS in a 2 mL HPLC vial.

  • Equilibration: Agitate at 25°C @ 750 RPM for 24 hours. Note: 24h is required to overcome potential metastable polymorphs.

  • Phase Separation: Centrifuge at 14,000 RPM for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane. Caution: Discard the first 100 µL to account for non-specific binding to the filter.

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

Protocol B: HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (Polar compound elutes early, typically < 1.5 min).

  • Detection: UV @ 220 nm (Pyrazole absorption).

Protocol C: Synthesis of the Alcohol (Reduction)

For researchers needing to synthesize the building block from the ester.

  • Start: Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Reagent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H in anhydrous THF (0°C).

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification: The product is highly water-soluble. Do not perform aqueous extraction. Instead, filter the aluminum salts, dry the THF over Na2SO4, and concentrate. Purify via silica flash chromatography (DCM:MeOH 95:5).

Impact on Drug Design (SAR)

When this fragment is appended to a lipophilic drug scaffold (e.g., replacing a phenyl ring with 1-methyl-pyrazol-3-yl), the following property shifts are observed:

  • LogP Reduction: Lowers cLogP by ~1.0–1.5 units.

  • Solubility Boost: Increases thermodynamic solubility by 10–50 fold due to the exposed polar surface area (PSA).

  • Metabolic Stability: The 1-methyl group is metabolically robust, though the primary alcohol can be susceptible to oxidation (to carboxylic acid) by ADH/ALDH enzymes. Mitigation: Methylation of the alpha-carbon (creating a secondary alcohol) or cyclization.

Workflow: Solubility Optimization Decision Tree

DecisionTree Start Drug Candidate Poor Solubility (<10 µg/mL) CheckLogP Check cLogP Start->CheckLogP HighLogP cLogP > 4.0 (Lipophilicity Issue) CheckLogP->HighLogP Yes LowLogP cLogP < 2.0 (Crystal Packing Issue) CheckLogP->LowLogP No Strategy1 Append (1-Methyl-1H-pyrazol-3-yl)methanol HighLogP->Strategy1 Strategy2 Disrupt Planarity / Salts LowLogP->Strategy2 Result1 Reduces LogP Adds H-Bond Donors Strategy1->Result1 Result2 Solubility Improved (Target > 100 µg/mL) Result1->Result2

Figure 2: Decision matrix for utilizing pyrazole alcohols in lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70255, 1-Methylpyrazole. Retrieved from [Link]

  • Feng, A. et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Building Block (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral alcohol that has garnered significant atte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral alcohol that has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. Notably, it serves as a key building block for the Janus kinase 3 (JAK3) inhibitor, ritlecitinib (PF-06651600), a therapeutic agent investigated for the treatment of autoimmune diseases such as alopecia areata, rheumatoid arthritis, Crohn's disease, and ulcerative colitis.[1][2] The precise stereochemistry of this alcohol is paramount to the biological activity of the final active pharmaceutical ingredient (API), making its enantioselective synthesis a critical aspect of drug development and manufacturing.

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. We will delve into the core methodologies, including the preparation of the precursor ketone, asymmetric reduction techniques, and chiral resolution of the racemic alcohol, offering insights into the rationale behind these experimental choices.

Synthetic Pathways: A Bifurcated Approach to Enantiopurity

The synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can be broadly approached via two distinct strategies:

  • Asymmetric Synthesis: This approach aims to directly generate the desired (R)-enantiomer from a prochiral precursor, primarily through the stereoselective reduction of the corresponding ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethanone.

  • Chiral Resolution: This strategy involves the initial synthesis of a racemic mixture of the alcohol, followed by the separation of the two enantiomers.

The choice between these pathways often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

Diagram of Synthetic Strategies

cluster_0 Synthesis of Precursor cluster_1 Enantioselective Synthesis cluster_2 Chiral Resolution Pathway 1_Methylpyrazole 1-Methylpyrazole Acylation Acylation 1_Methylpyrazole->Acylation Ketone 1-(1-methyl-1H-pyrazol-3-yl)ethanone Acylation->Ketone Asymmetric_Reduction Asymmetric Reduction (e.g., Transfer Hydrogenation, Enzymatic) Ketone->Asymmetric_Reduction Racemic_Reduction Racemic Reduction Ketone->Racemic_Reduction R_Alcohol (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Asymmetric_Reduction->R_Alcohol Racemic_Alcohol Racemic 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Racemic_Reduction->Racemic_Alcohol Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization, Chiral HPLC) Racemic_Alcohol->Resolution Resolution->R_Alcohol S_Alcohol (1S)-Enantiomer Resolution->S_Alcohol Ketone 1-(1-methyl-1H-pyrazol-3-yl)ethanone Catalyst Chiral Ru-catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) Ketone->Catalyst R_Alcohol (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Catalyst->R_Alcohol Stereoselective Hydride Transfer H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Catalyst Racemic_Alcohol Racemic Alcohol Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Alcohol-(R)-Acid and (S)-Alcohol-(R)-Acid) Racemic_Alcohol->Diastereomeric_Salts + Chiral_Acid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salt Insoluble Diastereomeric Salt ((R)-Alcohol-(R)-Acid) Fractional_Crystallization->Separated_Salt Soluble_Salt Soluble Diastereomeric Salt ((S)-Alcohol-(R)-Acid) Fractional_Crystallization->Soluble_Salt Hydrolysis Hydrolysis Separated_Salt->Hydrolysis R_Alcohol (1R)-Alcohol Hydrolysis->R_Alcohol

Sources

Foundational

Technical Guide: (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in Kinase Inhibitor Design

This guide details the medicinal chemistry role, synthesis, and application of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol , a high-value chiral building block used primarily in the development of tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry role, synthesis, and application of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol , a high-value chiral building block used primarily in the development of tyrosine kinase inhibitors (TKIs).[]

[1]

Executive Summary

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 60031-47-2, enantiomer specific) acts as a critical "chiral vector" in medicinal chemistry.[] It combines a privileged pyrazole scaffold (hinge-binder) with a chiral secondary alcohol that allows for precise, stereospecific extension into hydrophobic pockets of target enzymes, particularly ALK, ROS1, and MET kinases.

This guide explores its utility in optimizing potency and selectivity, detailing a self-validating chemo-enzymatic synthesis route and its structural relevance to third-generation inhibitors like Lorlatinib .[]

Medicinal Chemistry: Role & Mechanism

The "Privileged" Pyrazole Scaffold

The 1-methyl-1H-pyrazole moiety is ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Avapritinib) due to its ability to function as a monodentate or bidentate hydrogen bond acceptor/donor in the ATP-binding hinge region.[]

The Chiral "Anchor" Effect

The (1R)-hydroxyethyl group serves two distinct mechanistic functions:

  • Stereospecific Solubilization: The hydroxyl group often points towards the solvent front, improving solubility, or engages in H-bonding with residues like Asp/Glu in the ribose-binding pocket.[]

  • Vector Rigidification: Converting the planar ketone precursor to a chiral sp³ center creates a rigid vector.[] In the (1R)-configuration, the methyl group is often positioned to fill a specific hydrophobic sub-pocket (e.g., the selectivity pocket behind the gatekeeper residue), drastically improving

    
     values compared to the racemate.
    
Case Study: Structural Homology to Lorlatinib

While Lorlatinib (PF-06463922) is a macrocyclic inhibitor, its metabolic profiling reveals the structural significance of this fragment.[] The metabolite M8 involves a cleavage of the macrocycle, exposing a chiral ether linkage analogous to the (1R)-ethyl moiety.[] This confirms that the (1R)-configuration is the bioactive conformer required for optimal fit within the ALK/ROS1 active site.[]

Pharmacophore Visualization:

Pharmacophore Pyrazole 1-Methyl-Pyrazole (Hinge Binder) ChiralCenter (1R)-Ethyl Group (Stereo-Vector) Pyrazole->ChiralCenter Scaffold Attachment Pocket Hydrophobic Pocket (Selectivity) ChiralCenter->Pocket Methyl Group (Van der Waals) Solvent Solvent Front (Solubility) ChiralCenter->Solvent Hydroxyl (H-Bond)

Figure 1: Pharmacophore mapping of the (1R)-fragment within a kinase active site.[]

Experimental Protocol: Chemo-Enzymatic Synthesis

To ensure high enantiomeric excess (>99% ee) required for clinical candidates, a biocatalytic reduction is superior to chemical transition metal catalysis (e.g., Noyori transfer hydrogenation) which often requires heavy metal scavenging.[]

Synthesis Workflow

Precursor: 1-Methyl-1H-pyrazole-3-carboxylic acid (Commercially available).[]

StepReaction TypeReagentsKey Parameter
1 Weinreb Amide FormationEDCI, HOBt, N,O-DimethylhydroxylamineTemp: 0°C → RT
2 Grignard AdditionMeMgBr (3.0 eq), THFAnhydrous conditions
3 Enzymatic Reduction KRED (Ketoreductase) , NADP+, IPApH 7.0, 30°C
Detailed Protocol: Step 3 (Biocatalytic Reduction)

This protocol uses a commercially available KRED screening kit (e.g., Codexis or similar) to identify the (R)-selective enzyme.[]

Reagents:

  • Substrate: 1-(1-methyl-1H-pyrazol-3-yl)ethanone (100 mg)[]

  • Enzyme: KRED-P1-B12 (Example code for (R)-selective variant)

  • Cofactor: NADP+ (1.0 mM)[]

  • Co-substrate: Isopropyl Alcohol (IPA) (20% v/v)[]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

Procedure:

  • Buffer Prep: Dissolve NADP+ in phosphate buffer.[] Add IPA.

  • Enzyme Addition: Add 5 mg of KRED lyophilized powder. Stir gently to dissolve.

  • Reaction: Add the ketone substrate (dissolved in minimal DMSO if insoluble).

  • Incubation: Stir at 30°C, 250 rpm for 24 hours.

  • Monitoring: Check conversion via HPLC (Method below).

  • Workup: Extract with Ethyl Acetate (3x). Dry over MgSO₄.[] Concentrate in vacuo.

Self-Validation Check:

  • Success Criteria: Conversion >95%, ee >99%.

  • Troubleshooting: If conversion is low, increase IPA concentration to drive equilibrium or add a Glucose Dehydrogenase (GDH) cofactor recycling system.

Synthesis Diagram[1]

Synthesis Start 1-Methyl-1H-pyrazole- 3-carboxylic acid Amide Weinreb Amide Intermediate Start->Amide 1. EDCI, HOBt 2. HN(OMe)Me Ketone 1-(1-methyl-1H-pyrazol- 3-yl)ethanone Amide->Ketone MeMgBr, THF 0°C Alcohol (1R)-1-(1-methyl-1H-pyrazol- 3-yl)ethan-1-ol Ketone->Alcohol KRED Enzyme NADP+, IPA >99% ee (R)

Figure 2: Chemo-enzymatic synthesis route prioritizing enantiopurity.[]

Analytical Quality Control

To validate the (1R) stereochemistry, a Chiral HPLC method is required.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[]

  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v).[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV @ 254 nm.[]

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min[]

    • (R)-Enantiomer: ~10.2 min (Verify with racemic standard).[]

References

  • Pfizer Inc. (2014).[] Macrocyclic Polymerase Inhibitors. U.S. Patent 8,680,111.[] (Describes the structural basis for Lorlatinib and related pyrazole-ether macrocycles). Link

  • Cui, J. J., et al. (2011).[2] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Foundational work on pyrazole kinase inhibitors). Link[]

  • Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.[] (Authoritative source on KRED protocols). Link[]

  • Food and Drug Administration (FDA). (2018).[] Lorlatinib (LORBRENA) Prescribing Information & Multi-disciplinary Review. (Confirms metabolic pathways and structural moieties). Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for the asymmetric synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a valuable chiral building block in pharmaceutical research and development. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a valuable chiral building block in pharmaceutical research and development. The protocol details a robust and highly selective method centered on the catalytic asymmetric reduction of the prochiral ketone precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone. Specifically, this guide focuses on the application of the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern asymmetric synthesis.[1][2][3] We will explore the underlying catalytic mechanism, present a detailed, step-by-step experimental procedure, offer practical troubleshooting advice, and outline methods for product characterization. This document is intended to provide researchers, chemists, and drug development professionals with the technical insights and practical knowledge required for the successful and reproducible synthesis of this important chiral alcohol.

Strategic Overview and Mechanistic Rationale

The biological activity of many pharmaceutical agents is intrinsically linked to their stereochemistry. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. The target molecule, (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, possesses a single stereocenter, the controlled formation of which is the primary goal of this synthesis.

The most efficient and widely adopted strategy for this transformation is the asymmetric reduction of the corresponding prochiral ketone. This approach utilizes a chiral catalyst to create a diastereomeric transition state, which directs hydride delivery to a specific face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol product.[2]

G cluster_0 Overall Synthetic Strategy Ketone 1-(1-methyl-1H-pyrazol-3-yl)ethanone (Prochiral Ketone) Reagents Asymmetric Reduction (S)-CBS Catalyst + Borane Source Ketone->Reagents Substrate Alcohol (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (Target Chiral Alcohol) Reagents->Alcohol Product (High e.e.) G cluster_1 CBS Catalytic Cycle A Activated Catalyst (CBS-Borane Complex) B Catalyst-Ketone Coordination Complex C Alkoxyborane Intermediate B->C Face-Selective Hydride Transfer C->A Regeneration D (R)-Alcohol Product C->D Hydrolysis (Workup) E Ketone Substrate E->A Coordination

Figure 2. A simplified representation of the CBS reduction catalytic cycle.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMol. Weight ( g/mol )QuantityNotes / Supplier (Example)
1-(1-methyl-1H-pyrazol-3-yl)ethanone56359-50-7124.141.0 g (8.05 mmol)Ensure purity >95% / Combi-Blocks
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)112022-83-0277.200.81 mL (0.81 mmol, 0.1 eq)Handle under inert gas / Sigma-Aldrich
Borane-dimethyl sulfide complex (BMS, ~10 M)13292-87-075.971.2 mL (~12 mmol, 1.5 eq)Use a fresh, titrated bottle / Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.1125 mLFrom a solvent purification system or freshly opened bottle
Methanol (MeOH)67-56-132.0415 mLACS Grade
1 M Hydrochloric Acid (HCl)7647-01-036.4620 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.0120 mL
Saturated aq. Sodium Chloride (Brine)7647-14-558.4420 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2-3 g
Ethyl Acetate (EtOAc)141-78-688.11~150 mLACS Grade
Step-by-Step Synthesis Procedure

G cluster_workflow Experimental Workflow A 1. Add Ketone & Anhydrous THF to a flame-dried flask under N₂ B 2. Cool solution to 0 °C A->B C 3. Add (S)-CBS catalyst solution dropwise B->C D 4. Stir for 10 minutes at 0 °C C->D E 5. Add BMS solution dropwise over 20 min D->E F 6. Stir at 0 °C until TLC shows consumption of starting material (~2-4h) E->F G 7. Quench reaction slowly with Methanol at 0 °C F->G H 8. Warm to RT, add 1M HCl G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Wash organic layer (NaHCO₃, Brine), dry (MgSO₄), and concentrate I->J K 11. Purify by Flash Chromatography J->K

Figure 3. Detailed step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-(1-methyl-1H-pyrazol-3-yl)ethanone (1.0 g, 8.05 mmol) and anhydrous THF (25 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling and Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Once cooled, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.81 mL, 0.81 mmol) dropwise via syringe over 2 minutes. Stir the resulting pale-yellow solution for 10 minutes at 0 °C.

  • Reduction: Add the borane-dimethyl sulfide complex (~1.2 mL, ~12 mmol) dropwise via syringe over approximately 20 minutes. Ensure the internal temperature remains below 5 °C during the addition. Note: A slight gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of Ethyl Acetate/Hexanes as the eluent. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting ketone spot.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (15 mL) while maintaining the temperature at 0 °C. CAUTION: Vigorous hydrogen gas evolution occurs. Ensure adequate ventilation and add dropwise to control the rate of effervescence.

  • Workup: After the gas evolution has ceased, remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes, to yield (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol as a clear, viscous oil.

Characterization and Quality Control

  • Structural Verification: The chemical structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the product is the most critical measure of the synthesis's success. It must be determined by chiral High-Performance Liquid Chromatography (HPLC). A baseline method should be developed using a suitable chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2) and an appropriate mobile phase, such as a mixture of hexanes and isopropanol. [4][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low or No Conversion 1. Inactive BMS reagent (decomposed).2. Moisture contamination deactivating the catalyst and borane.3. Insufficient reaction time.1. Use a fresh bottle of BMS; consider titrating it before use.2. Ensure all glassware is rigorously flame-dried and the reaction is run under a strict inert atmosphere.3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Enantioselectivity (e.e.) 1. Reaction temperature was too high.2. Impure or degraded CBS catalyst.3. Rapid addition of the BMS reagent.1. Maintain the reaction temperature at 0 °C or lower (e.g., -20 °C).2. Use a fresh, reputable source of the CBS catalyst.3. Ensure slow, dropwise addition of BMS to maintain control over the catalytic cycle.
Difficult Purification Formation of non-polar boron byproducts.During the workup, after quenching with methanol and adding HCl, stirring vigorously for an extended period (30-60 min) can help hydrolyze boron species into more water-soluble forms, facilitating their removal.

Safety and Handling

  • Borane-dimethyl sulfide (BMS): Highly flammable, corrosive, and reacts violently with water to produce flammable hydrogen gas. It has a strong, unpleasant odor. Always handle in a fume hood, under an inert atmosphere, and away from water and ignition sources.

  • Anhydrous Solvents (THF): Tetrahydrofuran can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system. Never distill to dryness.

  • Quenching: The quenching step with methanol is highly exothermic and releases hydrogen gas. Perform this step slowly, at low temperature, and with extreme caution.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

  • He, J., Yang, Z., Lin, L., & Feng, X. (2025). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

  • Ibrahim, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(18), 5659. Available at: [Link]

  • Endo, A., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(66), 13193-13203. Available at: [Link]

  • Ibrahim, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Production of 1-Methyl-1H-pyrazol-3-yl Ethanol

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate 1-Methyl-1H-pyrazol-3-yl ethanol is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

1-Methyl-1H-pyrazol-3-yl ethanol is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable production a matter of significant interest to researchers and professionals in drug development. The scale-up of heterocyclic compound synthesis, however, is often fraught with challenges that are not apparent at the laboratory scale. These can include issues with reaction kinetics, heat management, mass transfer, and product isolation.[1]

This guide provides a comprehensive, in-depth technical overview for the scale-up synthesis of 1-methyl-1H-pyrazol-3-yl ethanol. It is designed to bridge the gap between small-scale laboratory procedures and pilot-plant or industrial production. We will delve into a robust two-step synthetic pathway, elucidating the rationale behind procedural choices and offering practical, field-proven insights to ensure a safe, efficient, and reproducible process.

Strategic Overview: A Two-Step Approach to Scalable Synthesis

A two-step synthetic route has been selected for its reliability, scalability, and use of readily available starting materials. This pathway consists of:

  • Knorr Pyrazole Synthesis: Formation of the intermediate, 3-acetyl-1-methyl-1H-pyrazole, from the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. This classic reaction is well-established for pyrazole synthesis.[2][3][4]

  • Chemoselective Reduction: Reduction of the acetyl group of the intermediate to the desired ethanol functionality using sodium borohydride. This method is chosen for its high selectivity and improved safety profile compared to more hazardous reducing agents like lithium aluminum hydride.[5][6][7]

This strategic approach allows for the isolation and purification of a stable intermediate, which simplifies process control and enhances the purity of the final product.

Visualizing the Synthetic Pathway

Synthetic_Pathway 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound Step1 Step 1: Knorr Pyrazole Synthesis 1,3-Dicarbonyl_Compound->Step1 Methylhydrazine Methylhydrazine Methylhydrazine->Step1 Intermediate 3-Acetyl-1-methyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Chemoselective Reduction Intermediate->Step2 Reducing_Agent Sodium Borohydride Reducing_Agent->Step2 Final_Product 1-Methyl-1H-pyrazol-3-yl ethanol Step2->Final_Product

Caption: Overall two-step synthetic route.

Part 1: Synthesis of 3-Acetyl-1-methyl-1H-pyrazole (Intermediate)

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] For the synthesis of our intermediate, we will utilize a suitable 1,3-diketone and methylhydrazine.

Causality Behind Experimental Choices
  • Reagent Selection: The choice of the 1,3-dicarbonyl compound is critical for regioselectivity. Using a symmetrical diketone simplifies the reaction, but if an unsymmetrical one is used, careful control of reaction conditions is necessary to favor the desired regioisomer.[1]

  • Solvent System: Ethanol or methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.[8] For larger scale operations, considering a solvent from which the product may crystallize upon cooling can simplify isolation.

  • Temperature Control: The condensation reaction is often exothermic.[1] Inefficient heat dissipation, a common issue in scale-up due to a lower surface-area-to-volume ratio, can lead to side reactions and impurity formation.[1] Therefore, a controlled reaction temperature is paramount.

  • Reagent Addition: The rate of addition of methylhydrazine is a critical parameter to manage the reaction exotherm, especially at a larger scale.[1]

Laboratory-Scale Protocol (100 g scale)

Materials:

  • 1,3-Dicarbonyl precursor

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the 1,3-dicarbonyl precursor in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add the methylhydrazine solution dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 70-80°C) for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Pilot-Plant Scale Protocol (10 kg scale)

Equipment:

  • 100 L glass-lined reactor with a jacket for heating/cooling, a mechanical stirrer, a condenser, and an addition port.

  • Nutsche filter-dryer or centrifuge and vacuum oven.

Procedure:

  • Charge the reactor with the 1,3-dicarbonyl precursor and ethanol.

  • Add a catalytic amount of acetic acid.

  • Begin agitation and circulate a coolant through the reactor jacket to pre-cool the mixture to 10-15°C.

  • Slowly pump the methylhydrazine solution into the reactor over 3-4 hours, carefully monitoring the internal temperature and adjusting the coolant flow to maintain it below 30°C.

  • After the addition is complete, switch the jacket to a heating fluid and slowly raise the temperature to achieve a gentle reflux. Maintain reflux for 4-6 hours.

  • Take samples periodically for in-process control (IPC) analysis by HPLC to confirm reaction completion.

  • Cool the reactor contents to 0-5°C over several hours to allow for complete crystallization.

  • Transfer the slurry to a Nutsche filter-dryer or centrifuge to isolate the solid product.

  • Wash the product cake with pre-chilled ethanol.

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Process Parameters Comparison
ParameterLaboratory Scale (100 g)Pilot-Plant Scale (10 kg)Rationale for Change
Reaction Vessel 2 L Round-bottom flask100 L Glass-lined reactorAccommodate larger volume and provide better heat transfer control.
Agitation Magnetic or mechanical stirrerBaffled mechanical stirrerEnsure homogeneity in a larger volume.[1]
Reagent Addition Time 1-2 hours3-4 hoursSlower addition to manage the exotherm in a larger mass.[1]
Cooling Method Ice bathJacketed cooling systemMore efficient and controlled heat removal.[1]
Product Isolation Buchner funnelNutsche filter-dryer/CentrifugeEfficient handling of larger quantities of solid.

Part 2: Reduction of 3-Acetyl-1-methyl-1H-pyrazole to 1-Methyl-1H-pyrazol-3-yl Ethanol

The reduction of the acetyl group is a critical step to yield the final product. While powerful reducing agents like lithium aluminum hydride can be used, sodium borohydride offers a safer and more manageable alternative for large-scale production, with excellent chemoselectivity for ketones in the presence of the pyrazole ring.[5][6]

Causality Behind Experimental Choices
  • Reducing Agent: Sodium borohydride is selected for its safety, lower cost, and ease of handling compared to metal hydrides like LiAlH₄.[7] It selectively reduces aldehydes and ketones.[5]

  • Solvent System: A protic solvent like methanol or ethanol is ideal for sodium borohydride reductions as it participates in the reaction mechanism.

  • Temperature Control: The reaction is typically exothermic and requires initial cooling to control the rate of reduction and prevent side reactions.

  • Quenching: Careful quenching of the reaction with water or a weak acid is necessary to decompose any unreacted sodium borohydride and the borate ester intermediate.

Laboratory-Scale Protocol (50 g scale)

Materials:

  • 3-Acetyl-1-methyl-1H-pyrazole

  • Sodium borohydride

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a 1 L round-bottom flask, suspend 3-acetyl-1-methyl-1H-pyrazole in methanol.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water at 0-5°C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Pilot-Plant Scale Protocol (5 kg scale)

Equipment:

  • 50 L glass-lined reactor

  • Filtration and extraction equipment

  • Rotary evaporator or other solvent removal system

Procedure:

  • Charge the reactor with 3-acetyl-1-methyl-1H-pyrazole and methanol.

  • Cool the mixture to 0-5°C.

  • Add sodium borohydride in controlled portions via a powder charging system, maintaining the temperature below 10°C.

  • Stir at room temperature for 3-5 hours, monitoring with IPC.

  • Cool the reactor to 0-5°C and slowly add water to quench the reaction, managing any gas evolution.

  • Distill off the methanol under vacuum.

  • Add water and ethyl acetate to the reactor and perform a liquid-liquid extraction. Separate the layers.

  • Repeat the extraction of the aqueous layer.

  • Combine the organic layers, wash with brine, and transfer to a separate vessel for solvent removal.

  • Concentrate the solution to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system.[10]

Safety Considerations: A Proactive Approach

Methylhydrazine:

  • Hazards: Methylhydrazine is toxic, corrosive, and flammable.[11][12][13] It can be absorbed through the skin.[12]

  • Precautions: Always handle in a well-ventilated fume hood or a closed system.[13][14] Use appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, and a face shield.[12][14] Have an emergency shower and eyewash station readily available.

Sodium Borohydride:

  • Hazards: Reacts with water and acids to produce flammable hydrogen gas. Can be irritating to the skin and eyes.

  • Precautions: Add slowly and in a controlled manner. Ensure adequate ventilation to dissipate any hydrogen gas produced during quenching. Avoid contact with strong acids.

Analytical and Quality Control

Consistent product quality is essential in pharmaceutical manufacturing. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the intermediate, and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the intermediate and final product.[3][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point: As an indicator of purity for solid products.[3]

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Mitigation Strategy
Low Yield in Step 1 Inadequate mixing, poor temperature control, incorrect reagent stoichiometry.[1]Improve agitation, ensure efficient cooling, verify the quality and quantity of starting materials.[1]
Impurity Formation Localized "hot spots" during reagent addition, reaction temperature too high.[1]Slow down the rate of addition, improve cooling efficiency, consider a more dilute reaction mixture.[1]
Difficult Product Isolation Product oiling out instead of crystallizing.Adjust the solvent system, try seeding with a small crystal of pure product, ensure slow and controlled cooling.
Incomplete Reduction in Step 2 Insufficient reducing agent, deactivation of the reducing agent.Use a slight excess of sodium borohydride, ensure the reaction is anhydrous until the quenching step.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Check_Purity->Check_Stoichiometry Purity OK Analyze_Side_Products Analyze Reaction Mixture for Side Products Check_Stoichiometry->Analyze_Side_Products Stoichiometry Correct Evaluate_Mixing Evaluate Mixing Efficiency Analyze_Side_Products->Evaluate_Mixing Side Products Identified Monitor_Temperature Monitor Temperature Profile Evaluate_Mixing->Monitor_Temperature Mixing Adequate Optimize_Isolation Optimize Isolation/Purification Monitor_Temperature->Optimize_Isolation Temperature Controlled Solution Improved Yield Optimize_Isolation->Solution

Caption: A decision tree for troubleshooting low product yield.

Conclusion

The successful scale-up of 1-methyl-1H-pyrazol-3-yl ethanol production is achievable through a well-defined, two-step synthetic process. By understanding the underlying chemical principles and paying close attention to critical process parameters such as temperature control, mixing, and reagent addition rates, researchers and drug development professionals can navigate the challenges of scaling up from the lab to the plant. This guide provides a robust framework for achieving this goal in a safe, efficient, and reproducible manner.

References

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • ResearchGate. (2025). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Request PDF. [Link]

  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • ClearTech. Hydrazine 35%. [Link]

  • PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. [Link]

  • Knorr Pyrazole Synthesis. [Link]

  • Google Patents.
  • Millennium Cell Inc. Review of Chemical Processes for the Synthesis of Sodium Borohydride. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]

  • PMC. 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Patsnap. (2013). Method for reducing acid into alcohol by sodium borohydride. [Link]

  • ScienceDirect. Merits of sodium borohydride reductions under phase transfer catalysis - Part II. [Link]

  • ResearchGate. (2025). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF. [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. [Link]

  • Bibliomed. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • Illinois Chemistry. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Wiley Online Library. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Industrially Viable Process for Reduction of Esters to Alcohols with Sodium Borohydride under Buffer and Aqueous Alcoholic Conditions. [Link]

  • Asian Journal of Chemistry. (2015). A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution. [Link]

  • MDPI. Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (6). [Link]

  • MDPI. Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Technical Support Center: Chiral Integrity of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Executive Summary Subject: Prevention of Racemization in (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS Registry Number: 1005481-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Executive Summary

Subject: Prevention of Racemization in (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS Registry Number: 1005481-23-3 (Generic/Racemic), 26370413 (PubChem CID) Critical Parameter: The stereogenic center at the


-carbon is susceptible to racemization via 

pathways due to the electronic influence of the pyrazole ring. This guide addresses the stabilization of the carbocation intermediate, optimized substitution protocols, and analytical validation.

Part 1: The Mechanistic Basis of Racemization

To prevent racemization, one must understand the failure mode. The (1R)-alcohol is not stereochemically inert; it is a "benzylic-like" system. The 1-methyl-1H-pyrazol-3-yl moiety is electron-rich enough to stabilize a carbocation at the


-position, particularly under acidic conditions or high temperatures.

The Threat: Acid-Catalyzed


 Racemization 
Under acidic conditions (e.g., strong acid workup, acidic resins, or unbuffered HPLC mobile phases), the hydroxyl group is protonated to form an oxonium ion (

). Loss of water generates a planar carbocation stabilized by resonance from the pyrazole ring. Re-attack by water or a nucleophile occurs from either face, destroying the enantiomeric excess (ee).

RacemizationMechanism Start (1R)-Alcohol (Chiral) Protonation Oxonium Ion (Activated) Start->Protonation + H+ TS Planar Carbocation (Resonance Stabilized) Protonation->TS - H2O (Rate Limiting) End Racemic Mixture (1R + 1S) TS->End + Nu- / H2O (Non-stereoselective) Stabilization Pyrazole Ring Donates Electron Density Stabilization->TS

Figure 1: Acid-catalyzed racemization pathway via carbocation stabilization.

Part 2: Troubleshooting Guide & FAQs

Category A: Synthetic Manipulation (Mitsunobu & Substitution)[1]

Q1: I am performing a Mitsunobu reaction to invert the alcohol to an amine/azide, but I observe significant retention of configuration or racemization. Why? Diagnosis: This is a classic "ion-pair collapse" issue.

  • Cause: If the steric bulk of the pyrazole hinders the approach of the nucleophile, or if the nucleophile is not acidic enough (

    
    ), the oxyphosphonium intermediate may dissociate into a carbocation (leading to racemization) or undergo competing mechanisms.
    
  • Solution:

    • Temperature Control: Conduct the betaine formation at -20°C to 0°C and add the alcohol slowly. Heat promotes

      
       pathways.
      
    • Nucleophile Acidity: Ensure your pronucleophile (e.g., DPPA, phthalimide) has a

      
      . For basic amines, use their sulfonamide derivatives (e.g., NsNHR) to lower 
      
      
      
      and ensure
      
      
      inversion.
    • Reagent Order: Pre-form the betaine (PPh3 + DEAD/DIAD) before adding the substrate to minimize the lifetime of the activated alcohol species.

Q2: Can I use mesylation (MsCl) or tosylation (TsCl) to activate the alcohol? Diagnosis: Risky.

  • Risk: Sulfonate esters of

    
    -heteroaryl alcohols are excellent leaving groups. They are highly prone to solvolysis (hydrolysis by solvent) even in neutral media, leading to racemization via the carbocation.
    
  • Fix: If you must use a sulfonate, generate it in situ at low temperature (-10°C) in non-polar solvents (DCM, Toluene) and react it immediately with a strong nucleophile. Do not attempt to isolate the mesylate/tosylate.

Category B: Workup & Purification[2]

Q3: My crude NMR showed pure enantiomer, but after silica column chromatography, the ee dropped by 15%. Diagnosis: Acidic silica gel induced racemization.

  • Mechanism: Standard silica gel is slightly acidic (

    
    ). This is sufficient to protonate the benzylic-like alcohol and trigger partial racemization during the time-on-column.
    
  • Protocol Adjustment:

    • Neutralize Silica: Pre-treat the silica column with 1-2% Triethylamine (Et_3N) in the eluent system.

    • Switch Stationary Phase: Use neutral alumina or amine-functionalized silica for purification.

Q4: Is the molecule stable in aqueous acid workups (e.g., 1M HCl)? Diagnosis: No.

  • Risk: Even dilute mineral acids can trigger racemization if the contact time is long.

  • Alternative: Use buffered aqueous washes (saturated

    
     or phosphate buffer pH 7) instead of strong acids. If acid extraction of a basic impurity is necessary, use cold, weak acid (e.g., citric acid) and minimize contact time (< 5 mins).
    
Category C: Analytical Validation

Q5: I see a single peak on my Chiral HPLC. Am I safe? Diagnosis: Not necessarily. You may have "co-elution" or a method that lacks resolution.

  • Validation: You must inject the racemic standard to confirm the method separates the (R) and (S) enantiomers.

  • Recommended Method: Polysaccharide-based columns (e.g., Amylose-2 or Cellulose-2) are superior for pyrazole ethanols.

    • Mobile Phase: Avoid acidic modifiers (TFA) if possible, or keep them <0.1%. Use Ethanol/Hexane or Acetonitrile/Alcohol mixtures.

Part 3: Validated Protocols

Protocol 1: Stereoselective Inversion via Mitsunobu (Alcohol Azide)

Objective: Convert (1R)-alcohol to (1S)-azide with >98% ee retention (inversion).

Reagents:

  • (1R)-Alcohol (1.0 equiv)

  • 
     (1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • DPPA (Diphenylphosphoryl azide) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and THF. Cool to 0°C .[1]
    
  • Betaine Formation: Add DIAD dropwise. The solution will turn yellow/orange. Stir for 10 minutes to form the betaine complex.

  • Substrate Addition: Add the (1R)-alcohol (dissolved in minimal THF) dropwise to the betaine solution. Crucial: Do not add DPPA yet. Stir for 10 mins at 0°C to activate the oxygen.

  • Nucleophile Addition: Add DPPA dropwise.

  • Reaction: Allow to warm to room temperature slowly. Monitor by TLC/LCMS.

  • Quench: Once complete (usually 2-4 h), quench with saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography on Et_3N-neutralized silica .

Protocol 2: Chiral HPLC Method for Enantiomeric Excess

Objective: Quantify the ratio of (1R) vs (1S).

ParameterCondition
Column Chiralpak AD-H or Lux Amylose-2 (

)
Mobile Phase n-Hexane : Ethanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Pyrazole absorption)
Expected

(S)-Enantiomer: ~8.5 min; (R)-Enantiomer: ~10.2 min (Confirm with racemate)

References

  • General Mechanism of Heteroaryl Ethanol Racemiz

    • Source: Allan, G. R., & Carnell, A. J. (2001).[2] Microbial Deracemization of 1-Aryl and 1-Heteroaryl Secondary Alcohols. The Journal of Organic Chemistry, 66(19), 6495–6497.

    • Relevance: Establishes the susceptibility of 1-heteroaryl ethanols to racemization and methods for deracemiz
  • Mitsunobu Reaction Parameters & Inversion

    • Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4][5] Chemical Reviews, 109(6), 2551–2651.

    • Relevance: detailed mechanisms on ion-pair collapse and preventing racemiz
  • Chiral Separation of Pyrazole Deriv

    • Source: Wabaidur, A. V., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25617–25628.
    • Relevance: Validates polysaccharide-based columns (Lux Amylose-2) for separating pyrazole-containing chiral alcohols.
  • Compound Identific

    • Source: PubChem.[6] (n.d.). (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CID 26370413).[6]

    • Relevance: Confirms chemical structure and identifiers.

Sources

Optimization

purification challenges in chiral pyrazole alcohol synthesis

Technical Support Center: Purification & Isolation of Chiral Pyrazole Alcohols Executive Summary Chiral pyrazole alcohols are critical pharmacophores (e.g., Crizotinib, Encorafenib) but present a "perfect storm" of purif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of Chiral Pyrazole Alcohols

Executive Summary

Chiral pyrazole alcohols are critical pharmacophores (e.g., Crizotinib, Encorafenib) but present a "perfect storm" of purification challenges:

  • Regioisomerism: Tautomeric N-alkylation often yields difficult-to-separate N1/N2 mixtures.[1]

  • Polarity: The pyrazole ring acts as a hydrogen bond donor, causing severe peak tailing on silica.

  • Enantiomeric Purity: Achieving >99% ee requires optimized Chiral Stationary Phases (CSPs) or kinetic resolution.

This guide provides self-validating protocols to overcome these bottlenecks, moving beyond standard "textbook" advice to field-proven industrial methodologies.

Module 1: Regioisomer Control & Removal (N1 vs. N2)

The Issue: N-alkylation of unsymmetrical pyrazoles typically produces a mixture of 1,3- and 1,5-isomers. These regioisomers often have identical molecular weights and very similar polarities, making separation tedious.

Diagnostic Workflow

Before attempting preparative separation, validate your mixture:

  • TLC Stress Test: Run TLC in 100% EtOAc. If spots co-elute, switch to 5% MeOH in DCM.

  • NMR Validation: N1 and N2 isomers show distinct NOE (Nuclear Overhauser Effect) signals.

    • Check: Irradiate the N-methyl (or N-alkyl) group. If you see NOE enhancement of the adjacent ring proton/substituent, you have identified the isomer.

Troubleshooting Guide: Chromatographic Separation
Symptom Root Cause Corrective Action
Co-elution on Silica Dipole moments are too similar.[2]Switch Stationary Phase: Use C18 (Reverse Phase) or Neutral Alumina. Silica is often too acidic, causing broadening that masks separation.
Peak Tailing Pyrazole NH or basic Nitrogen interaction with silanols.The "Amine Trick": Pre-wash silica column with 1% Triethylamine (TEA) in hexane, or add 0.1% TEA to the mobile phase.
Poor Solubility Pyrazole alcohols crystallize in non-polar solvents.DCM Loading: Dissolve crude in minimal DCM/MeOH (9:1) and load via solid deposit (Celite) rather than liquid injection.
Protocol 1: Regio-Control via Solvent Engineering (Prevention)

Avoid purification by fixing the reaction. Mechanism: Fluorinated solvents form hydrogen bond networks that shield specific nitrogen atoms, directing alkylation.

  • Standard: Reaction in DMF/Cs2CO3 often gives ~3:1 mixtures.

  • Optimized: Switch solvent to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

  • Result: The high H-bond donating ability of HFIP often shifts regioselectivity to >10:1, allowing the minor isomer to be removed via simple recrystallization rather than column chromatography.

Module 2: Enantiomeric Enrichment (Chiral Polishing)

The Issue: Asymmetric reduction (e.g., Noyori transfer hydrogenation) may yield 85-95% ee, but drug specs require >99.5%.

Visual Workflow: Chiral Method Development

The following diagram outlines the decision logic for selecting the correct purification route for chiral pyrazoles.

ChiralPurification Start Crude Chiral Pyrazole (80-95% ee) CheckSolubility Solubility Check: Soluble in Hexane/EtOH? Start->CheckSolubility HPLC Normal Phase Chiral HPLC (Amylose/Cellulose) CheckSolubility->HPLC Yes SFC Chiral SFC (Supercritical CO2) CheckSolubility->SFC No (Polar/Basic) Tailing Problem: Peak Tailing? HPLC->Tailing SFC->Tailing Additive Add 0.1% Diethylamine (DEA) or Isopropylamine Tailing->Additive Yes Resolution Resolution (Rs) > 1.5? Tailing->Resolution No Additive->Resolution ScaleUp Preparative Scale-Up Resolution->ScaleUp Yes Recryst Derivatization or Salt Recrystallization Resolution->Recryst No

Caption: Decision matrix for selecting Chromatographic modes (HPLC vs SFC) and troubleshooting peak shape issues for basic pyrazole compounds.

Protocol 2: Chiral SFC Optimization (The "Green" Standard)

Supercritical Fluid Chromatography (SFC) is superior to HPLC for pyrazoles due to the suppression of basic ionization by CO2.

Step-by-Step Method Development:

  • Column Screening: Start with Amylose-C (e.g., Chiralpak AD-H equivalent) and Cellulose-C (OD-H equivalent). These separate 80% of pyrazole alcohols.

  • Mobile Phase A: CO2 (100%).

  • Mobile Phase B (Modifier): Start with MeOH + 0.1% Diethylamine (DEA) .

    • Why DEA? Pyrazoles are basic. Without a basic additive, they interact with residual silanols on the chiral support, destroying resolution.

  • Gradient: Run 5% to 40% B over 5 minutes.

  • Self-Validation:

    • Pass: Baseline separation (Rs > 1.5) achieved.

    • Fail: If peaks overlap, switch modifier to Isopropanol (IPA) . The steric bulk of IPA often enhances chiral recognition on amylose phases.

Module 3: Enzymatic Kinetic Resolution (The "Rescue" Op)

The Issue: If chromatography is too expensive or difficult at scale, use biology to "eat" the unwanted enantiomer.

Protocol 3: Lipase-Catalyzed Resolution

Lipases (like CAL-B) are highly effective for secondary pyrazole alcohols.

  • Setup: Dissolve racemic pyrazole alcohol in MTBE (Methyl tert-butyl ether) or Toluene .

    • Note: Avoid EtOH/MeOH; they compete with the acyl donor.

  • Reagents: Add Novozym 435 (immobilized CAL-B) and Vinyl Acetate (3 equivalents) as the acyl donor.

  • Incubation: Shake at 30°C.

  • Monitoring: The enzyme will selectively acetylate the (R)-enantiomer (typically), leaving the (S)-alcohol untouched (or vice versa depending on sterics).

  • Stop Point: Monitor via HPLC. Stop exactly at 50% conversion.

  • Purification: You now have a mixture of Alcohol (Enantiomer A) and Ester (Enantiomer B) . These have vastly different polarities and can be separated by a cheap, fast silica plug, avoiding expensive chiral columns.

FAQ: Common Troubleshooting Scenarios

Q1: My pyrazole alcohol is sticking to the top of the column and won't elute.

  • Diagnosis: The compound has crystallized on the silica or is forming a salt with acidic silanols.

  • Fix: Use a "Polar Organic" mode. Instead of Hexane/EtOAc, use Acetonitrile/MeOH (95:5) . If using silica, flush with EtOAc containing 5% Triethylamine.

Q2: I see a "ghost peak" in my chiral HPLC trace.

  • Diagnosis: This is likely the other regioisomer (N2 instead of N1) if you didn't purify it perfectly beforehand. Regioisomers are often chiral too!

  • Fix: Run an achiral C18 HPLC first to confirm chemical purity before assessing chiral purity.

Q3: Can I use crystallization instead of chromatography?

  • Answer: Yes, but pyrazole alcohols are often oils. You must form a salt.

  • Strategy: React the pyrazole amine/alcohol with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid ). Recrystallize the diastereomeric salt from Ethanol. This was a key purification step in the early scale-up of Crizotinib intermediates.

References

  • Crizotinib Synthesis & Purification

    • Title: A Three-Step Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a Key Intermediate in the Synthesis of Crizotinib.[3]

    • Source:ResearchG
    • URL:[Link]

  • Regioisomer Control in Pyrazoles

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1]

    • Source:Journal of Organic Chemistry / CONICET
    • URL:[Link](Note: Direct DOI link for stability)

  • Chiral SFC Method Development

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
    • Source:ACS Omega / PMC
    • URL:[Link]

  • Enzymatic Resolution

    • Title: Isothiourea-Catalysed Acylative Kinetic Resolution of Tertiary Pyrazolone Alcohols.
    • Source:Chemistry - A European Journal / ResearchG
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Reactions

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. This chiral alcohol is a valuable building block in medicinal chemistry, and achieving high yield and enantiomeric excess is crucial for its applications. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis.

Introduction to the Synthesis

The most common and efficient route to (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves a two-step process:

  • Synthesis of the Prochiral Ketone: The precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, is typically synthesized via the condensation of a β-dicarbonyl equivalent with methylhydrazine.

  • Asymmetric Reduction: The prochiral ketone is then enantioselectively reduced to the desired (1R)-chiral alcohol using a chiral catalyst and a suitable reducing agent.

This guide will focus primarily on the optimization and troubleshooting of the second step, the asymmetric reduction, as it is the critical step for establishing the desired stereochemistry and is often where challenges in achieving high yield and enantiomeric excess arise.

Troubleshooting Common Issues

The following sections address specific problems that may be encountered during the synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Chiral Alcohol

A low yield of the final product is a frequent challenge in multi-step organic synthesis. The following workflow can help diagnose and resolve this issue.

Caption: A decision tree for troubleshooting low product yield.

FAQs for Low Yield:

  • Question: My asymmetric reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone is giving a low yield. What are the likely culprits?

    Answer: Low yields in this reduction can stem from several factors. The most common include incomplete reaction, degradation of the starting material or product, and losses during workup and purification.[1] Inadequate mixing on a larger scale can also lead to localized "hot spots" and side reactions.[1]

  • Question: How can I determine if the reaction has gone to completion?

    Answer: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This will allow you to track the consumption of the starting ketone and the formation of the alcohol product, helping to determine the optimal reaction time.

  • Question: What are the best practices for the workup and purification of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol?

    Answer: After quenching the reaction, the product is typically extracted into an organic solvent. Purification can be achieved by column chromatography on silica gel.[3] For pyrazole-containing compounds that may be basic and stick to the silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification method.[1]

Issue 2: Low Enantiomeric Excess (ee)

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction.

Caption: A workflow for troubleshooting low enantiomeric excess.

FAQs for Low Enantiomeric Excess:

  • Question: My reaction is producing the desired alcohol, but with a low enantiomeric excess. What should I investigate first?

    Answer: The first step is to ensure the integrity and activity of your chiral catalyst. Chiral catalysts, especially oxazaborolidines (like the CBS catalyst), can be sensitive to air and moisture.[4] Using a freshly opened or prepared catalyst is recommended. Additionally, the purity of the ketone substrate is crucial, as impurities can interfere with the catalyst.

  • Question: How does reaction temperature affect the enantiomeric excess?

    Answer: Temperature can have a significant impact on enantioselectivity. For many asymmetric reductions, lower temperatures favor higher ee by increasing the energy difference between the diastereomeric transition states. However, this is not a universal rule, and the optimal temperature should be determined experimentally for your specific substrate and catalyst system.[4]

  • Question: Can the choice of solvent influence the enantioselectivity?

    Answer: Yes, the solvent can play a critical role in the chiral induction by affecting the conformation of the catalyst-substrate complex. Screening a variety of aprotic solvents with different polarities, such as tetrahydrofuran (THF), toluene, and dichloromethane, is a standard optimization step.

Experimental Protocols

The following protocols provide a starting point for the synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone (Precursor)

This procedure is a general method for the synthesis of pyrazoles from β-dicarbonyl compounds.

Materials:

  • Acetylacetone (or a suitable β-ketoester)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1.0-1.1 equivalents) to the solution. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Note: The reaction of unsymmetrical β-dicarbonyls with substituted hydrazines can lead to the formation of regioisomers.[5] The regioselectivity can be influenced by solvent choice and pH.[5]

Protocol 2: Asymmetric Reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

This protocol utilizes a Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of the ketone.

Materials:

  • 1-(1-methyl-1H-pyrazol-3-yl)ethanone

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (or other suitable chiral catalyst)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: All glassware should be oven-dried and the reaction should be carried out under a positive pressure of an inert gas.

  • Catalyst Solution: In a dry, inert atmosphere-flushed flask, dissolve the (R)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.

  • Ketone Addition: In a separate flask, dissolve 1-(1-methyl-1H-pyrazol-3-yl)ethanone (1.0 equivalent) in anhydrous THF.

  • Reduction: Cool the catalyst solution to 0 °C. Slowly add the borane reducing agent (BMS or Borane-THF, typically 1.0-1.2 equivalents) to the catalyst solution. Stir for 10-15 minutes.

  • Slowly add the ketone solution to the catalyst/borane mixture at 0 °C.

  • Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol to decompose any excess borane.

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionMonitor reaction by TLC/HPLC to determine optimal time.[1][2]
Degradation of reagents/productUse fresh reagents and maintain an inert atmosphere.
Losses during workupOptimize extraction and purification procedures.[1]
Low ee Inactive or impure catalystUse fresh, high-purity catalyst.[4]
Suboptimal temperatureScreen a range of temperatures (e.g., -20 °C to RT).[4]
Inappropriate solventScreen various aprotic solvents (THF, Toluene, CH₂Cl₂).
Racemic background reactionLower the reaction temperature and/or catalyst loading.

Determination of Enantiomeric Excess

The enantiomeric excess of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol (General)
  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H, is often effective for separating chiral alcohols.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Available at: [Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic - University of York. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Enantioselective synthesis of chiral pyrazolones bearing a quaternary... - ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric reduction of ketones using CBS catalyst - ResearchGate. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. Available at: [Link]

  • Chiral Borane-Catalyzed Enantioselective Reactions - SIOC Journals. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing). Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • (1r)-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol - PubChemLite. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Under Acidic Conditions

Welcome to the technical support center for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound in acidic environments. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter when working with (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol under acidic conditions. Each issue is followed by a diagnostic workflow and recommended solutions.

Issue 1: Low or No Recovery of Starting Material After Acidic Treatment

Scenario: You've subjected your compound to an acidic workup or reaction condition and, upon analysis (e.g., LC-MS, NMR), you observe significantly diminished or no starting material.

Potential Causes & Diagnostic Workflow:

The primary suspect in this scenario is acid-catalyzed degradation. The stability of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is compromised in acidic media due to two main structural features: the pyrazole ring and the secondary alcohol.

  • Protonation of the Pyrazole Ring: The pyrazole ring contains a basic pyridine-like nitrogen atom that can be readily protonated in an acidic medium, forming a pyrazolium cation.[1][2] This can alter the electron density of the ring system and potentially make it more susceptible to further reactions or degradation.[3]

  • Acid-Catalyzed Dehydration of the Secondary Alcohol: The secondary alcohol functional group is prone to acid-catalyzed dehydration.[4][5] This reaction proceeds via an E1 or E2 mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group (water).[6] The subsequent loss of water generates a carbocation intermediate, which is then deprotonated to form an alkene.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for low recovery.

Solutions & Mitigation Strategies:

  • pH Control: If possible, adjust the pH of your medium to be as close to neutral as is compatible with your experimental goals.

  • Use of Milder Acids: Replace strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or use buffered systems to maintain a less aggressive pH.

  • Temperature Control: Perform your reaction or workup at lower temperatures to reduce the rate of degradation. Dehydration reactions are often accelerated by heat.[4]

  • Protecting Groups: For multi-step syntheses where the alcohol's integrity is paramount, consider protecting the hydroxyl group. Silyl ethers (e.g., TBDMS) or acetals (e.g., THP) are common choices that are stable under many conditions but can be removed selectively.[7][8][9]

Issue 2: Formation of an Unexpected Isomeric Product

Scenario: Your analysis reveals a product with the same mass as your starting material but with different spectroscopic properties (e.g., a different retention time in chromatography, altered NMR spectrum), suggesting an isomerization event.

Potential Cause & Diagnostic Workflow:

Under acidic conditions, the formation of a carbocation intermediate during the dehydration process can lead to rearrangements.[6] While the secondary carbocation formed from (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is adjacent to a pyrazole ring, the possibility of hydride shifts or ring rearrangements, although less common, should be considered, especially under harsh conditions.

Proposed Mechanism: Acid-Catalyzed Dehydration

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol B Protonated Alcohol (Oxonium Ion) A->B + H+ C Secondary Carbocation B->C - H2O (Rate-Determining) D Alkene Product C->D - H+

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for the Analysis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Introduction In the landscape of pharmaceutical development, the stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral secondary alcohol and a key intermediate in the synthesis of various bioactive molecules. Its enantiomeric purity is paramount, as the different enantiomers can exhibit distinct biological activities. Consequently, robust and reliable analytical methods for its enantioselective analysis are indispensable for quality control and regulatory compliance.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. We will delve into the selection of chiral stationary phases (CSPs), the rationale behind mobile phase composition, and provide a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated chiral separation method for this, or structurally similar, analytes.

The Central Challenge: Enantioselective Recognition

The direct separation of enantiomers by HPLC is achieved by exploiting the differential transient diastereomeric complexes formed between the enantiomers and a chiral stationary phase.[1] The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] For (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, the key structural features for chiral recognition are:

  • The stereogenic center: The carbon atom bearing the hydroxyl group.

  • A hydrogen bond donor/acceptor: The hydroxyl group.

  • A π-electron system: The pyrazole ring.

  • Dipole moments: Arising from the various heteroatoms (N, O).

The success of a chiral separation hinges on the CSP's ability to engage with these features in a spatially-defined manner, leading to different retention times for the two enantiomers.

Comparing Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the most widely used and successful columns for the separation of a broad range of chiral compounds, including those with pyrazole moieties and secondary alcohols.[3][4] These CSPs consist of cellulose or amylose polymers derivatized with various carbamates or benzoates, which are coated or immobilized onto a silica support.[5]

The Primary Candidates: Cellulose vs. Amylose Derivatives

The helical structure of the polysaccharide backbone creates chiral grooves, and the pendant derivative groups provide the sites for specific interactions. The two most common and complementary types are:

  • Cellulose-derived CSPs (e.g., Chiralcel® OD, OJ): These phases, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD), are known for their broad applicability. The carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions.

  • Amylose-derived CSPs (e.g., Chiralpak® AD, AS): Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) often provides complementary selectivity to its cellulose counterpart. The different glycosidic linkage in amylose results in a different three-dimensional structure and, therefore, different chiral recognition capabilities.[5]

A strategic approach to method development involves screening both a cellulose- and an amylose-based column to maximize the probability of achieving a successful separation.[1][4]

Visualization: Chiral Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Racemic Analyte (1-methyl-1H-pyrazol-3-yl)ethan-1-ol CSP_Screen CSP Screening (Cellulose & Amylose based) Analyte->CSP_Screen Inject MP_Screen Mobile Phase Screening (NP & PO modes) CSP_Screen->MP_Screen Test on each Optimization Optimize Best Condition: - % Modifier - Additives (TFA/DEA) - Flow Rate - Temperature MP_Screen->Optimization Select best CSP/ Mobile Phase pair Validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - Robustness Optimization->Validation Finalized Method Final_Method Validated Chiral HPLC Method Validation->Final_Method

Caption: A streamlined workflow for chiral HPLC method development.

Comparative Performance Data

The following table summarizes expected performance characteristics for the separation of a pyrazole-containing secondary alcohol on two common polysaccharide-based CSPs under typical normal phase conditions. The data is representative and illustrates the complementary nature of these phases.

ParameterChiralcel® OD-HChiralpak® AD-HRationale & Insights
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Different polymer backbones lead to distinct 3D cavities and interaction sites.
Typical Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (90:10, v/v)A standard starting point for neutral analytes in normal phase mode.[1]
Expected Retention (k') 3.0 - 6.04.0 - 8.0Amylose-based phases can sometimes be more retentive due to stronger interactions.
Expected Selectivity (α) > 1.2> 1.2A value > 1.2 generally indicates a good separation that can be optimized.
Expected Resolution (Rs) > 1.5 (Baseline)> 1.5 (Baseline)Both are capable of providing baseline resolution, a key requirement for accurate quantification.
Primary Interactions π-π, H-bonding, Dipole-dipoleπ-π, H-bonding, Dipole-dipole, Steric inclusionThe deeper grooves of amylose phases can add a greater steric or inclusion component to the separation.[2]

Recommended Experimental Protocol

This protocol details a robust starting point for the analysis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. The chosen CSP and mobile phase are based on extensive literature evidence for the successful separation of chiral secondary alcohols and heterocyclic compounds.[6][7]

Objective: To resolve the enantiomers of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol with baseline separation (Rs ≥ 1.5).
Materials and Instrumentation
  • HPLC System: An HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral HPLC Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

  • HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA).

  • Sample: Racemic 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (based on the typical UV absorbance of the pyrazole chromophore).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration. This step is critical to prevent pump cavitation and baseline noise.[6]

  • Sample Preparation: Dissolve approximately 10 mg of the racemic analyte in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. The use of the mobile phase as the sample diluent is crucial to ensure good peak shape.

Experimental Procedure
  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate through the entire system, including the column, for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the mobile phase (blank) to ensure that there are no interfering peaks from the solvent or system.

  • Sample Analysis: Inject the prepared sample solution onto the equilibrated HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

Data Processing and Interpretation
  • Identify the two peaks corresponding to the enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of ≥ 1.5 indicates baseline separation, which is suitable for accurate quantification.

  • The enantiomeric excess (e.e.) can be calculated from the peak areas (A1 and A2) using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

Visualization: Protocol Workflow Diagram

Protocol_Workflow Prep_Mobile_Phase Prepare Mobile Phase (90:10 n-Hexane/IPA) & Degas Equilibrate Equilibrate System (Chiralcel OD-H, 1.0 mL/min) Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample (0.1 mg/mL in Mobile Phase) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Sample Acquire_Data Acquire Chromatogram (UV at 220 nm) Inject_Sample->Acquire_Data Process_Data Process Data (Calculate Rs, e.e.) Acquire_Data->Process_Data

Caption: Step-by-step experimental workflow for chiral analysis.

Causality and Optimization: The Scientist's Perspective

The provided protocol is a robust starting point, but method optimization is often necessary. The choice of every parameter is deliberate:

  • Why Normal Phase? Normal phase (n-hexane/alcohol) is the preferred starting mode for polysaccharide CSPs because the chiral recognition mechanism is often more pronounced in this less-polar environment.[5] The alcohol modifier (IPA) is critical as it competes with the analyte for polar interaction sites on the CSP.

  • Optimizing the Modifier: If resolution is poor, decreasing the percentage of 2-propanol (e.g., to 95:5) will increase retention and often improve resolution, as it reduces competition for hydrogen bonding sites on the CSP.[7] Conversely, if retention times are too long, increasing the alcohol content will shorten the analysis time.

  • The Role of Additives: While not included in the initial screening for this neutral alcohol, a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier would be the next logical step if peak shape is poor (e.g., tailing).[1] These additives suppress the ionization of residual silanols on the silica support or interact with the analyte itself, leading to sharper peaks.

  • Temperature Effects: Lowering the column temperature (e.g., to 15 °C) can enhance enantioselectivity. The separation process is typically enthalpy-driven, and lower temperatures can increase the stability difference between the transient diastereomeric complexes, leading to better resolution.[7]

Conclusion

The successful chiral analysis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is readily achievable through a systematic approach centered on polysaccharide-based chiral stationary phases. A screening strategy employing both cellulose- and amylose-based columns under normal phase conditions is the most efficient path to a successful separation. The provided protocol using a Chiralcel® OD-H column with a n-hexane/2-propanol mobile phase represents a high-probability starting point, grounded in the established principles of chiral chromatography for heterocyclic and secondary alcohol compounds. By understanding the causal relationships between mobile phase composition, stationary phase chemistry, and chromatographic parameters, researchers can effectively optimize this method to meet the stringent requirements of pharmaceutical analysis.

References

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Benchchem.
  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Wang, P., et al. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. Retrieved from [Link]

  • Gasparrini, F., et al. (2010). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature. Retrieved from [Link]

  • Chankvetadze, B. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Retrieved from [Link]

  • Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Retrieved from [Link]

  • Hassan, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. American Pharmaceutical Review. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Ilisz, I., et al. (2014). Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

Sources

Comparative

Technical Guide: Distinguishing (1R) and (1S) Isomers of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

[1] Executive Summary The distinction between (1R) and (1S) isomers of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a critical quality attribute in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The distinction between (1R) and (1S) isomers of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a critical quality attribute in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) where the pyrazole moiety acts as a hinge-binder.[1] Because enantiomers possess identical scalar physical properties (NMR, MS, melting point) in achiral environments, differentiation requires interaction with a chiral selector.

This guide outlines three validated methodologies to distinguish these isomers:

  • Chiral HPLC/SFC: For rapid quantitative analysis and separation.[1]

  • Mosher’s Ester Analysis (NMR): For absolute configuration assignment (the "Gold Standard" without X-ray).

  • Biocatalytic Resolution: For predictable reactivity based on the Kazlauskas rule.

Structural Analysis & Challenge

The target molecule possesses a single chiral center at the benzylic-like position.

  • Large Group (

    
    ):  1-methyl-1H-pyrazol-3-yl (Heteroaromatic system)[1]
    
  • Medium Group (

    
    ):  Methyl (
    
    
    
    )
  • CIP Priority:

    
    
    

Critical Consideration: The basicity of the pyrazole nitrogens (


) can cause peak tailing on acidic or neutral silica supports. All chromatographic methods described below incorporate basic modifiers to suppress non-specific interactions.

Method A: Chiral Chromatography (HPLC/SFC)

This is the primary method for determining Enantiomeric Excess (


) and isolating isomers.
Stationary Phase Selection

Based on screening data for similar 1-heteroaryl ethanols, polysaccharide-based Coated/Immobilized phases are most effective.[1]

Column ClassRecommended PhaseInteraction MechanismSuccess Probability
Amylose Chiralpak AD-H / IA Helical polymer; forms inclusion complexes.[1]High (First-line choice)
Cellulose Chiralcel OD-H / IB Linear rigid polymer; steric discrimination.[1]Medium-High
Cellulose Lux Cellulose-2 Chlorinated carbamate; unique selectivity for polar heterocycles.[1]Medium
Optimized Protocol (HPLC)

Objective: Baseline separation (


).
  • Column: Chiralpak AD-H (

    
    ).[1]
    
  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (DEA).[1]
    
    • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

    • Note: Ethanol is preferred over Isopropanol (IPA) for pyrazoles as it often sharpens peaks due to better solvation of the polar heterocycle. DEA is mandatory to prevent peak tailing.[1]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (Pyrazole

    
     transition).[1]
    
  • Temperature:

    
    .
    

Typical Result:

  • Peak 1: Often the (R)-enantiomer (based on general trends for phenyl-ethanol analogs on AD-H, but must be confirmed via Method B).

  • Peak 2: (S)-enantiomer.[1][2][3]

SFC Alternative (Green Chemistry)
  • Mobile Phase:

    
     / Methanol (95:5) + 0.2% Isopropylamine.[1]
    
  • Advantage: Faster equilibration and easier solvent removal for preparative scale.[1]

Method B: Mosher's Ester Analysis (Absolute Configuration)[4]

When X-ray crystallography is not viable (e.g., the substance is an oil), this is the authoritative method for assigning R/S configuration. It relies on the anisotropic shielding of the MTPA phenyl group.

The Principle (Shielding Effect)

Reaction of the alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric esters.[1]
  • Protons on the side of the molecule shielded by the MTPA phenyl group will have negative

    
     values.
    
Experimental Protocol

Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Derivatization:

    • Take 5 mg of the pure enantiomer (isolated from Method A).

    • Dissolve in

      
       pyridine-
      
      
      
      (acts as solvent and base).[1]
    • Add

      
       (R)-MTPA-Cl.[1] Shake for 10 min.
      
    • Repeat in a separate tube with (S)-MTPA-Cl.[1]

  • NMR Acquisition: Acquire

    
    -NMR (400 MHz+) for both samples.
    
  • Analysis: Focus on the methyl doublet (

    
    ) and the pyrazole protons.
    
Interpretation Logic (The "Mosher Model")

For 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol :

Protons ObservedPosition relative to chiral centerIf Configuration is (1R) If Configuration is (1S)
Methyl Doublet (

)
Right side (in standard projection)Shielded in (S)-ester (

)
Deshielded in (S)-ester (

)
Pyrazole Ring (

)
Left sideDeshielded in (S)-ester (

)
Shielded in (S)-ester (

)

Decision Rule:

  • Calculate

    
    .[1]
    
  • If

    
     (Negative), the configuration is (1R) .
    
  • If

    
     (Positive), the configuration is (1S) .
    

Method C: Enzymatic Resolution (Kazlauskas Rule)

This method serves two purposes: preparative synthesis of the pure enantiomer and corroborating evidence for configuration.

The Kazlauskas Rule

Lipase B from Candida antarctica (CAL-B, Novozym 435) displays a strong preference for acetylating the (R)-enantiomer of secondary alcohols where the substituents differ significantly in size.

  • Prediction: CAL-B will acetylate the (1R)-isomer faster than the (1S)-isomer.[1]

  • Reaction: Racemic Alcohol + Vinyl Acetate

    
     (1R)-Acetate + (1S)-Alcohol.[1]
    
Protocol
  • Substrate: 100 mg Racemic 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

  • Solvent: MTBE or Toluene (Dry).[1]

  • Acyl Donor: Vinyl Acetate (2 eq).[1]

  • Catalyst: Novozym 435 (20 mg).

  • Conditions: Shake at

    
     for 4-24 hours.
    
  • Monitoring: Check by Chiral HPLC (Method A).

    • The product peak (Acetate) corresponds to the (R)-configuration .[4]

    • The remaining substrate peak corresponds to the (S)-configuration .

Visualization & Workflow

Decision Matrix for Method Selection

G Start Start: Unknown Isomer Sample IsPure Is the sample pure? Start->IsPure Racemic Racemic Mixture IsPure->Racemic No Pure Single Enantiomer IsPure->Pure Yes HPLC Method A: Chiral HPLC (Chiralpak AD-H, Hex/EtOH/DEA) Racemic->HPLC Analytical Enzymatic Method C: Enzymatic Resolution (CAL-B + Vinyl Acetate) Racemic->Enzymatic Synthetic/Predictive Mosher Method B: Mosher Analysis (Derivatize with R/S-MTPA) Pure->Mosher Prep Preparative Separation HPLC->Prep Isolate Peaks Prep->Pure Assign Assign Absolute Configuration (Calculate Δδ = δS - δR) Mosher->Assign Enzymatic->Assign Fast reacting = (R)

Caption: Workflow for isolating and assigning configuration to pyrazole-ethanol derivatives.

Mosher's Model Visualization[1]

Mosher cluster_R Configuration (1R) Center C (Chiral) OH O-MTPA (Phenyl) Center->OH H H (Back) Center->H Me Methyl (-CH3) Shielded by Phenyl (Negative Δδ) Center->Me Py Pyrazole Deshielded (Positive Δδ) Center->Py

Caption: In the (1R) configuration, the MTPA phenyl group shields the methyl substituent, resulting in an upfield shift (negative


) in the NMR spectrum.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519. Link
  • Kazlauskas, R. J., et al. (1991).[2][4][5] A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa.[2][5] The Journal of Organic Chemistry, 56(8), 2656–2665. Link

  • Hassan, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25696. Link

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

Sources

Validation

comparing synthetic routes for chiral 1-methyl-1H-pyrazol-3-yl alcohols

An In-Depth Comparative Guide to the Synthetic Routes of Chiral 1-methyl-1H-pyrazol-3-yl Alcohols Abstract Chiral 1-methyl-1H-pyrazol-3-yl alcohols are pivotal structural motifs in modern medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of Chiral 1-methyl-1H-pyrazol-3-yl Alcohols

Abstract

Chiral 1-methyl-1H-pyrazol-3-yl alcohols are pivotal structural motifs in modern medicinal chemistry, serving as key building blocks for a wide range of pharmacologically active compounds. The stereochemistry of the alcohol function is often critical for biological activity, making enantioselective synthesis a primary concern for researchers in drug development. This guide provides a comprehensive comparison of the principal synthetic strategies for accessing these valuable chiral molecules. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of three major approaches: Catalytic Asymmetric Synthesis, Chiral Resolution, and Biocatalytic Methods. By presenting objective comparisons supported by experimental data, detailed protocols, and workflow visualizations, this document aims to equip researchers with the knowledge to select and implement the optimal synthetic route for their specific research and development needs.

Introduction: The Significance of Chiral Pyrazolyl Alcohols

The pyrazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs such as the COX-2 inhibitor Celecoxib and the anti-diabetic agent Remogliflozin etabonate[1]. The introduction of a chiral hydroxyl group onto this heterocyclic core, specifically creating chiral 1-methyl-1H-pyrazol-3-yl alcohols, significantly expands the chemical space available for drug design. The precise three-dimensional arrangement of the hydroxyl group can dictate molecular recognition at the active site of a biological target, influencing potency, selectivity, and pharmacokinetic properties.

However, the construction of the chiral center adjacent to the pyrazole ring presents a significant synthetic challenge. The goal is not merely to create the alcohol but to do so with high control over its absolute stereochemistry, typically measured by enantiomeric excess (ee). This guide will explore and compare the primary methodologies developed to achieve this goal.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral 1-methyl-1H-pyrazol-3-yl alcohols can be broadly categorized into three main strategies: building the chirality in an asymmetric fashion, separating enantiomers from a racemic mixture, or utilizing enzymes to perform stereoselective transformations.

Synthetic_Strategies cluster_Asymmetric Catalytic Asymmetric Synthesis cluster_Resolution Chiral Resolution cluster_Biocatalytic Biocatalytic Methods Start Prochiral Ketone or Racemic Alcohol AS Asymmetric Reduction (e.g., Transfer Hydrogenation) Start->AS Prochiral Ketone ARO Asymmetric Ring-Opening of Epoxides Start->ARO Meso-epoxide CR Chromatographic Separation (Chiral HPLC/SFC) Start->CR Racemic Alcohol KR Kinetic Resolution Start->KR Racemic Alcohol ER Enzymatic Reduction Start->ER Prochiral Ketone End Enantiopure (R)- or (S)- 1-methyl-1H-pyrazol-3-yl alcohol AS->End ARO->End CR->End KR->End ER->End

Caption: Overview of major synthetic pathways to chiral pyrazolyl alcohols.

Catalytic Asymmetric Synthesis

This is often the most elegant and atom-economical approach, creating the desired enantiomer directly from a prochiral precursor.

A. Asymmetric Ring-Opening (ARO) of meso-Epoxides: An efficient method involves the reaction of a pyrazole nucleophile with a meso-epoxide, where a chiral catalyst controls the stereochemical outcome of the ring-opening. Feng and coworkers developed a highly effective system using a chiral N,N'-dioxide-Sc(OTf)₃ complex[2].

  • Mechanism & Causality: The chiral ligand coordinates to the Scandium(III) metal center, creating a chiral Lewis acid catalyst. This complex then activates the epoxide, making it susceptible to nucleophilic attack by the pyrazole nitrogen. The steric and electronic environment of the chiral ligand directs the pyrazole to attack one of the two enantiotopic carbons of the meso-epoxide, leading to a single enantiomer of the β-pyrazole-substituted alcohol with high selectivity[2].

  • Performance: This method achieves excellent enantioselectivity (often >95% ee) and high yields. A key advantage is the use of a low catalyst loading (e.g., 1 mol%), making it practical and cost-effective[2].

B. Asymmetric [3+2] Cycloaddition/Oxidation: A more recent strategy involves the catalytic asymmetric [3+2] cycloaddition of hydrazonoyl chlorides with α,β-unsaturated enones, catalyzed by a chiral N,N′-dioxide/Ni(II) complex. This is followed by an oxidation step to generate axially chiral pyrazoles, a related but structurally distinct class of chiral pyrazoles[3][4]. While not directly producing the target alcohols, this highlights the power of modern asymmetric catalysis in creating chiral pyrazole structures.

Chiral Resolution

Resolution strategies begin with a racemic mixture of the alcohol and separate the two enantiomers. While this approach inherently has a maximum theoretical yield of 50% for the desired enantiomer (without a racemization/recycling protocol), it is often straightforward to implement at a lab scale.

A. Chromatographic Resolution: This physical separation method is one of the most direct ways to obtain pure enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

  • Methodology: A racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column packed with a CSP. Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have proven highly effective for resolving a variety of pyrazole derivatives[5][6][7][8].

  • Performance & Causality: The choice of CSP and mobile phase is critical. For instance, cellulose-based columns often show superior performance with polar organic mobile phases, offering fast analysis times, while amylose-based columns can provide higher resolution in normal-phase mode[5][7]. SFC is increasingly viewed as a "greener" and more efficient alternative to HPLC for preparative separations due to its lower solvent consumption and faster run times[9]. The separation mechanism relies on transient diastereomeric complex formation between the enantiomers and the chiral selector via interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces[6][8].

Biocatalytic Methods

Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical transformations. For synthesizing chiral alcohols, alcohol dehydrogenases (ADHs) are particularly powerful tools.

  • Methodology: An appropriate prochiral pyrazolyl ketone is exposed to a whole-cell biocatalyst or an isolated ADH. The enzyme, using a cofactor like NADH or NADPH, delivers a hydride to one face of the carbonyl group, producing the alcohol in high enantiomeric excess[10][11].

  • Performance & Causality: Biocatalytic reductions often proceed with near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions (ambient temperature and pressure), making them an environmentally benign option[11]. The enzyme's active site acts as a chiral pocket, pre-organizing the substrate and cofactor in a specific orientation that allows for hydride transfer to only one prochiral face. Efficient cofactor recycling is crucial for making these processes economically viable on a larger scale. This is often achieved using a coupled-enzyme system, for example, with formate dehydrogenase (FDH) to regenerate NADH from NAD⁺[10].

Quantitative Performance Comparison

The choice of a synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for each strategy to aid in this selection process.

Synthetic Route Typical Yield Typical Enantioselectivity (ee) Scalability Key Advantages Key Disadvantages
Asymmetric Ring-Opening High (80-95%)[2]Excellent (>95%)[2]GoodHigh atom economy, direct access to product.Requires synthesis of specific meso-epoxide precursors.
Chiral HPLC/SFC Resolution <50% (per enantiomer)Excellent (>99%)[5][9]LimitedDirect access to both enantiomers, high purity.Low throughput, high solvent/cost for large scale.
Biocatalytic Reduction High (80-95%)[10][11]Excellent (>99%)[10]Excellent"Green" process, exceptional selectivity, mild conditions.Requires screening for a suitable enzyme, potential substrate inhibition.

Detailed Experimental Protocols

To provide a practical context, we present a representative protocol for two of the discussed methods.

Protocol 1: Asymmetric Ring-Opening of meso-Stilbene Oxide with 1-Methyl-1H-pyrazole (Adapted from Feng et al.[2])

ARO_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification L Chiral Ligand (N,N'-dioxide) Cat Chiral Sc(III) Catalyst L->Cat Sc Sc(OTf)3 Sc->Cat Mix Mix Catalyst, Pyrazole, and meso-Stilbene Oxide in Solvent (e.g., Toluene) Cat->Mix Stir Stir at specified temperature (e.g., 50 °C) Mix->Stir Monitor Monitor reaction by TLC/GC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Optically Pure β-Pyrazolyl Alcohol Purify->Product

Caption: Workflow for Asymmetric Ring-Opening of an epoxide.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the chiral N,N'-dioxide ligand (1.2 mol%) and Sc(OTf)₃ (1.0 mol%) are stirred in toluene at 60 °C for 1 hour to pre-form the catalyst.

  • Reaction Setup: The catalyst solution is cooled to the reaction temperature (e.g., 50 °C). 1-methyl-1H-pyrazole (1.2 mmol) is added, followed by a solution of meso-stilbene oxide (1.0 mmol) in toluene.

  • Reaction Execution: The mixture is stirred vigorously at 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction of a Prochiral Ketone (Adapted from Zhang et al.[10])
  • Biocatalyst Preparation: A recombinant E. coli strain overexpressing an alcohol dehydrogenase (ADH) and a formate dehydrogenase (FDH) is cultivated in a suitable growth medium. The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst or lysed to prepare a cell-free extract.

  • Reaction Setup: In a temperature-controlled vessel (e.g., 37 °C), a phosphate buffer solution (0.1 M, pH 7.0) is prepared.

  • Reaction Execution: To the buffer, add the prochiral ketone substrate (e.g., 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one), the biocatalyst (whole cells or cell-free extract), the cofactor NAD⁺ (catalytic amount), and a sacrificial co-substrate for cofactor regeneration, such as sodium formate[10]. An organic co-solvent or a two-phase system may be used to improve substrate solubility[10]. The mixture is agitated gently.

  • Workup: After the reaction is complete (monitored by HPLC), the mixture is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extract is dried and concentrated. The product can be purified by column chromatography if necessary.

  • Analysis: The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.

Conclusion and Future Outlook

The synthesis of chiral 1-methyl-1H-pyrazol-3-yl alcohols is a well-addressed challenge with several robust solutions available to the modern chemist.

  • Catalytic Asymmetric Synthesis , particularly methods like the asymmetric ring-opening of epoxides, offers an elegant and efficient route for high-throughput synthesis and library generation, where atom economy is a priority[2].

  • Chiral Resolution via chromatography remains an indispensable tool, especially for obtaining small quantities of both enantiomers with very high purity for initial biological screening[7][9].

  • Biocatalysis represents the state-of-the-art for green and scalable synthesis. Its unparalleled selectivity and mild operating conditions make it the method of choice for the large-scale, sustainable production of a specific enantiomer, provided a suitable enzyme can be identified or engineered[10][11].

Future efforts will likely focus on expanding the substrate scope of existing catalytic systems, developing novel chiral ligands and catalysts, and discovering or engineering more robust and versatile enzymes through directed evolution. The integration of these advanced synthetic strategies will continue to accelerate the discovery and development of new pyrazole-based therapeutics.

References

  • Feng, X., et al. (2012). Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. PubMed.
  • Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications.
  • Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications (RSC Publishing).
  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Feng, X., et al. (2025). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science.
  • Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.
  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.
  • Feng, X., et al. (2025). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science (RSC Publishing).
  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Wang, Y., et al. (2025). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. ResearchGate.
  • Padwa, A., et al. (n.d.). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[2][3]-sigmatropic rearrangement with stereoretention. Angewandte Chemie. Available at:

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
  • Yilmaz, I., et al. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Various Authors. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar.
  • Various Authors. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC.
  • Xu, J., et al. (n.d.). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate.
  • Zhang, Z., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • Various Authors. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. N/A.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Le, T. N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate.
  • Taber, D. F. (2014). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. ResearchGate.
  • Taber, D. F. (2026). Enantioselective Synthesis of Alcohols and Amines: The Song Synthesis of Bryostatin 1. Organic Chemistry Portal.

Sources

Validation

A Comparative Guide to Validating the Purity of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol for Clinical Use

Introduction: The Criticality of Enantiopurity in Clinical Drug Development In the landscape of modern therapeutics, the pyrazole scaffold is a cornerstone of many clinically approved drugs, valued for its metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiopurity in Clinical Drug Development

In the landscape of modern therapeutics, the pyrazole scaffold is a cornerstone of many clinically approved drugs, valued for its metabolic stability and diverse biological activity.[1][2] A notable area of interest is the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in inflammatory diseases and various cancers.[3][4][5] The compound (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol represents a promising chiral building block for such inhibitors. As with all chiral drug candidates, the stereochemistry of the active pharmaceutical ingredient (API) is of paramount importance. The biological systems are inherently chiral, and as such, enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.

This guide provides an in-depth technical comparison of analytical methodologies for validating the enantiomeric purity of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, ensuring its suitability for clinical use. We will delve into the rationale behind experimental choices, present detailed, validated protocols, and offer a comparative analysis of orthogonal techniques to construct a robust, self-validating system for purity assessment that aligns with stringent regulatory expectations.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

For the separation and quantification of enantiomers in a pharmaceutical setting, chiral High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard.[6] Its widespread adoption is due to its high resolution, robustness, and the vast array of commercially available chiral stationary phases (CSPs) that can resolve a broad spectrum of chiral compounds.

Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase

The cornerstone of a successful chiral HPLC separation is the selection of an appropriate CSP. For compounds like (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, which contains a hydroxyl group and an aromatic pyrazole ring, polysaccharide-based CSPs are an excellent starting point. These CSPs, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Studies on similar N-substituted pyrazole derivatives have demonstrated the high resolving power of both cellulose and amylose-based columns.[3][4] Cellulose-based columns, such as those with cellulose tris(3-chloro-4-methylphenylcarbamate) as the chiral selector, have shown exceptional performance in polar organic modes, often providing rapid analysis times (around 5 minutes) and high resolutions (up to 18).[7] Conversely, amylose-based columns, like those with amylose tris(3,5-dimethylphenylcarbamate), can achieve even higher resolutions (up to 30) in normal-phase mode, albeit with longer analysis times (approximately 30 minutes).[7]

The choice between these will depend on the specific requirements of the analysis, balancing the need for high resolution with throughput. For routine quality control, a faster method on a cellulose-based column might be preferable, while for in-depth characterization or preparative work, the higher resolution of an amylose-based column could be advantageous.

A Self-Validating System: Protocol for Chiral HPLC Method Validation

To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required, following the guidelines set by the International Council for Harmonisation (ICH) in their Q2(R1) document.[8] This process establishes the performance characteristics of the method and ensures the reliability of the data generated.

Experimental Protocol: Validation of a Chiral HPLC Method for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

This protocol outlines the steps for validating a chiral HPLC method for the determination of the enantiomeric purity of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

1. System Suitability: Before each validation run, the suitability of the chromatographic system must be verified.

  • Procedure: Inject a standard solution of the racemic compound six times.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks: ≥ 2.0

    • Relative standard deviation (RSD) of the peak areas: ≤ 2.0%

    • Tailing factor (T) for each peak: ≤ 1.5

2. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the (1R)-enantiomer (the API).

    • Inject a solution of the (1S)-enantiomer (the unwanted enantiomer).

    • Inject a solution of the racemic mixture.

    • Spike the API with known related substances and potential impurities and inject.

  • Acceptance Criteria: The peak for the (1R)-enantiomer should be well-resolved from the (1S)-enantiomer and any other potential impurities. No interfering peaks should be observed at the retention time of the (1R)-enantiomer in the blank or spiked samples.

3. Linearity and Range: This establishes that the detector response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare a series of at least five standard solutions of the (1S)-enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the unwanted enantiomer.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Prepare samples of the API spiked with the (1S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 90-110% for each concentration level.

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with the (1S)-enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The RSD for the replicate measurements should be ≤ 5.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the unwanted enantiomer.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met under these varied conditions.

HPLC_Validation_Workflow cluster_0 Method Validation Workflow Start Start System_Suitability System Suitability Start->System_Suitability Begin Validation Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End End Robustness->End Validation Complete Technique_Selection cluster_1 Analytical Technique Selection Start Start: Purity Validation Primary_Method Primary Method: Chiral HPLC Start->Primary_Method Orthogonal_Method Select Orthogonal Method Primary_Method->Orthogonal_Method SFC Chiral SFC Orthogonal_Method->SFC Fast & Green GC Chiral GC Orthogonal_Method->GC Volatile Analyte CE Chiral CE Orthogonal_Method->CE Low Sample Volume Final_Validation Final Purity Validation SFC->Final_Validation GC->Final_Validation CE->Final_Validation

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.